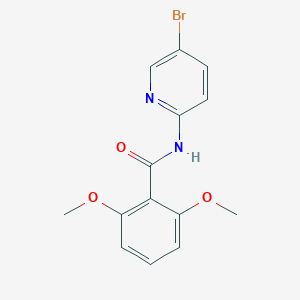![molecular formula C17H17ClN2O2 B244818 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2010 by the group of Dr. Nathanael Gray at Harvard Medical School. Since then, CINPA1 has been used as a tool compound to investigate the biological functions of a specific protein target.
作用机制
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide binds to the active site of PRMT5 and inhibits its enzymatic activity. The crystal structure of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in complex with PRMT5 has been solved, revealing the key interactions between the compound and the protein. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide interacts with the substrate-binding site of PRMT5 and forms hydrogen bonds with the protein residues that are critical for the enzymatic activity of PRMT5. This binding leads to a conformational change in the protein, which prevents the binding of the substrate and inhibits the enzymatic activity of PRMT5.
Biochemical and Physiological Effects:
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit cell growth and induce cellular differentiation. This effect is thought to be due to the inhibition of PRMT5 activity and the subsequent decrease in sDMA levels on histones and other protein substrates. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
实验室实验的优点和局限性
One of the major advantages of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its selectivity for PRMT5. This compound has been shown to selectively inhibit the activity of PRMT5 without affecting other protein arginine methyltransferases. This selectivity makes 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide a valuable tool compound for investigating the biological functions of PRMT5. However, one of the limitations of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings, such as in cell culture assays.
未来方向
There are several future directions for the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PRMT5 in different biological contexts, such as in development, stem cell differentiation, and immune cell function. Another area of interest is the development of more potent and selective inhibitors of PRMT5, which could have therapeutic potential for the treatment of cancer and other diseases. Additionally, the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in combination with other compounds could provide insights into the complex signaling pathways that are regulated by PRMT5.
合成方法
The synthesis of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl isobutyrate to form the amide intermediate. The final step involves the reaction of the amide intermediate with 4-chloroaniline to form 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. The overall yield of the synthesis is approximately 25%.
科学研究应用
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been used as a tool compound to investigate the biological functions of a specific protein target, namely, the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in the regulation of gene expression, cell proliferation, and differentiation. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to selectively inhibit the activity of PRMT5, leading to a decrease in the levels of symmetric dimethylarginine (sDMA) on histones and other protein substrates. This inhibition has been linked to the suppression of cancer cell growth and the induction of cellular differentiation.
属性
分子式 |
C17H17ClN2O2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-9-15(10-8-14)20-17(22)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
XRLDCUNDEJTECD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)
